molecular formula C12H19N B12672155 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile CAS No. 85567-33-5

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile

Cat. No.: B12672155
CAS No.: 85567-33-5
M. Wt: 177.29 g/mol
InChI Key: FLEZSMIKDUKERR-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile is an organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl derivatives with propiononitrile under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure provides stability and rigidity, which can affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
  • Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)
  • {3,3-Dimethylbicyclo(2.2.1)heptan-2-yl}methanamine

Uniqueness

Compared to similar compounds, 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential applications. The bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

85567-33-5

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanenitrile

InChI

InChI=1S/C12H19N/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h9-11H,3-6,8H2,1-2H3

InChI Key

FLEZSMIKDUKERR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1CCC#N)C

Origin of Product

United States

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